7-Fluoro-1-methylcinnolin-4(1H)-one

説明

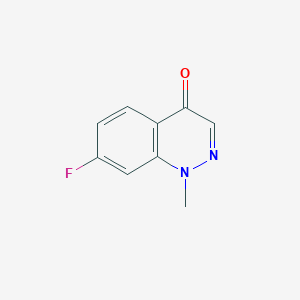

7-Fluoro-1-methylcinnolin-4(1H)-one: is a synthetic organic compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic compounds containing a fused benzene and pyridazine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-methylcinnolin-4(1H)-one typically involves multi-step organic reactions. One common method includes:

Starting Material: The synthesis may begin with a suitable substituted aniline derivative.

Fluorination: Introduction of the fluorine atom can be achieved using reagents like or .

Cyclization: The cyclization step to form the cinnoline ring can be carried out using with appropriate reagents.

Methylation: The methyl group can be introduced using such as or .

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the

生物活性

7-Fluoro-1-methylcinnolin-4(1H)-one is a synthetic compound that belongs to the class of cinnolines, which are known for their diverse biological activities. This compound has garnered attention in recent years due to its potential applications in antimicrobial and antimalarial therapies. The presence of a fluorine atom at the 7-position and a methyl group at the 1-position enhances its lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions.

The molecular formula of this compound is C₉H₇FNO, with a molecular weight of approximately 167.16 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it possesses broad-spectrum efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. For example, in vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics such as ampicillin.

| Pathogen | MIC (µmol/mL) | Comparison with Ampicillin (µmol/mL) |

|---|---|---|

| Staphylococcus aureus | 0.07 | 0.27 |

| Escherichia coli | 0.14 | 0.26 |

These results suggest that this compound may serve as a promising lead compound for the development of new antimicrobial agents.

Antimalarial Activity

In addition to its antibacterial properties, this compound has shown potential as an antimalarial agent. It has been tested against Plasmodium falciparum, the causative agent of malaria, demonstrating significant blood schizonticidal activity. For instance, in rodent malaria models, it exhibited an effective dose (ED50) of approximately 0.05 mg/kg, indicating its potency in inhibiting malaria parasite growth.

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within pathogens. It is believed to inhibit enzymes crucial for metabolic pathways in bacteria and protozoa, thereby disrupting their growth and replication processes. For example, studies have indicated that it may selectively inhibit the cytochrome bc1 complex in Plasmodium species, which is critical for their energy metabolism.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound. Modifications at various positions on the cinnoline ring can significantly influence its biological properties. Compounds with similar structural features have been evaluated for their antimicrobial and antimalarial activities, providing insights into how specific substitutions can enhance potency.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Quinolone | Basic quinolone structure | Antimicrobial properties |

| 8-Fluoroquinoline | Fluorine substitution at position 8 | Antibacterial activity |

| 6-Fluoro-2(1H)-quinolone | Fluorine at position 6 | Antimalarial activity |

The unique substitution pattern of this compound may enhance its pharmacological profile compared to other similar compounds.

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

- A study evaluated its efficacy against resistant strains of Staphylococcus aureus, demonstrating that it retained activity even in strains with known antibiotic resistance mechanisms.

- Another investigation focused on its antimalarial properties, where it was found to be effective in both blood-stage and liver-stage malaria models, suggesting its potential for comprehensive malaria treatment strategies.

特性

IUPAC Name |

7-fluoro-1-methylcinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-12-8-4-6(10)2-3-7(8)9(13)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTRZUZMIHEUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。